Z-(MeO)-Asp-OtBu
Overview
Description
Z-(MeO)-Asp-OtBu, also known as Z-methoxy-aspartic acid tert-butyl ester, is a synthetic compound used in various chemical and biological research applications. It is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a methoxy group and a tert-butyl ester group, which enhance its stability and reactivity in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-(MeO)-Asp-OtBu typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using a Z (benzyloxycarbonyl) group. This is followed by the introduction of a methoxy group at the side chain and the protection of the carboxyl group with a tert-butyl ester. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and reproducibility of the process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Z-(MeO)-Asp-OtBu undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxyacetic acid, while reduction of the ester group can produce methoxyethanol.
Scientific Research Applications
Z-(MeO)-Asp-OtBu has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering active compounds.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Z-(MeO)-Asp-OtBu involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and tert-butyl ester groups enhance its binding affinity and stability, allowing it to modulate biological pathways effectively. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme.
Comparison with Similar Compounds
Similar Compounds
Z-Asp-OtBu: Lacks the methoxy group, making it less reactive in certain chemical reactions.
MeO-Asp-OtBu: Lacks the Z group, resulting in different binding properties and stability.
Asp-OtBu: Lacks both the Z and methoxy groups, making it less versatile in synthetic applications.
Uniqueness
Z-(MeO)-Asp-OtBu is unique due to the presence of both the Z and methoxy groups, which confer enhanced stability, reactivity, and binding affinity. These properties make it a valuable tool in chemical synthesis, biological research, and potential therapeutic applications.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-15(20)13(10-14(19)22-4)18-16(21)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPJDIHTCANHNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555083 | |
Record name | 1-tert-Butyl 4-methyl N-[(benzyloxy)carbonyl]aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127605-37-2 | |
Record name | 1-tert-Butyl 4-methyl N-[(benzyloxy)carbonyl]aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.